molecular formula C7H8ClNO B567554 (6-Chloro-4-methylpyridin-3-yl)methanol CAS No. 1263060-05-4

(6-Chloro-4-methylpyridin-3-yl)methanol

Cat. No.: B567554
CAS No.: 1263060-05-4
M. Wt: 157.597
InChI Key: YLNNXCSAVNLBGV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-4-methylpyridin-3-yl)methanol can be achieved through various synthetic routes. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by a nucleophilic substitution reaction with formaldehyde or paraformaldehyde under basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination and subsequent hydroxymethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-4-methylpyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (6-Chloro-4-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The chloro and hydroxymethyl groups play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Chloro-4-methylpyridin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and hydroxymethyl groups allows for versatile chemical modifications and interactions with various biological targets .

Biological Activity

(6-Chloro-4-methylpyridin-3-yl)methanol is a chemical compound classified as a pyridine derivative, notable for its unique structural features that include a chloro substituent and a hydroxymethyl group. These characteristics suggest potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₉ClN₂O. It features a pyridine ring with a chlorine atom at the 6-position and a methyl group at the 4-position, along with a hydroxymethyl group at the 3-position. This specific substitution pattern is critical for its reactivity and interaction with biological targets.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and several fungal pathogens. The compound's mechanism of action appears to involve inhibition of key enzymes or disruption of cellular processes essential for microbial survival.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL
Aspergillus niger32 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that it may inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves modulation of signaling pathways related to cell growth and apoptosis.

Table 2: Anticancer Activity of this compound

Cell LineIC50 Value (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20
HeLa (Cervical Cancer)25

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of several pyridine derivatives, including this compound. The results indicated that this compound exhibited superior activity against both bacterial and fungal strains compared to other derivatives, highlighting its potential as a lead compound for drug development.
  • Investigation into Anticancer Mechanisms : Another research effort focused on understanding the anticancer mechanisms of this compound in breast cancer cells. The study found that treatment with the compound led to increased apoptosis and reduced cell viability, suggesting it may act through the induction of programmed cell death pathways .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The chloro and hydroxymethyl groups are believed to play crucial roles in enhancing its binding affinity to enzymes or receptors involved in microbial resistance or cancer progression.

Properties

IUPAC Name

(6-chloro-4-methylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5-2-7(8)9-3-6(5)4-10/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNNXCSAVNLBGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263060-05-4
Record name (6-CHLORO-4-METHYLPYRIDIN-3-YL)METHANOL
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